molecular formula C6H11FO5 B043598 4-Deoxy-4-fluoro-D-mannose CAS No. 87764-47-4

4-Deoxy-4-fluoro-D-mannose

Cat. No. B043598
CAS RN: 87764-47-4
M. Wt: 182.15 g/mol
InChI Key: GCEGLMFBNPWYQO-KVTDHHQDSA-N
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Description

Synthesis Analysis

The synthesis of 4-deoxy-4-fluoro-D-mannose involves chemical modification of precursor sugars. For instance, the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose followed by catalytic hydrogenation produces 4-deoxy-4-fluoro-D-mannose in significant yields. This method highlights the chemical flexibility and synthetic accessibility of 4-deoxy-4-fluoro-D-mannose from simple sugar derivatives (Rasmussen, Tafuri, & Smale, 1983).

Molecular Structure Analysis

The molecular structure of 4-deoxy-4-fluoro-D-mannose has been characterized through various analytical techniques, including NMR spectroscopy. Such studies provide detailed insights into the sugar's anomeric configuration, the orientation of the fluorine substituent, and its impact on the sugar's overall structure and reactivity (Wray, 1976).

Chemical Reactions and Properties

4-Deoxy-4-fluoro-D-mannose participates in biochemical reactions similar to those of natural sugars but with some unique characteristics due to the fluorine atom. It can be phosphorylated and activated by UTP and GTP, forming nucleotide derivatives such as UDP-4-deoxy-4-fluoro-D-mannose and GDP-4-deoxy-4-fluoro-D-mannose. These derivatives play crucial roles in the metabolic processing of the sugar within cells (Schmidt et al., 1978).

Physical Properties Analysis

The physical properties of 4-deoxy-4-fluoro-D-mannose, including solubility, melting point, and stability under various conditions, are critical for its handling and application in research settings. These properties are influenced by the presence of the fluorine atom, which impacts the sugar's interaction with solvents and other molecules.

Chemical Properties Analysis

The chemical reactivity of 4-deoxy-4-fluoro-D-mannose, especially its behavior in glycosylation reactions and its interaction with enzymes such as hexokinase, highlights its potential as a tool for studying metabolic pathways and enzyme mechanisms. Its inhibition of glycoprotein synthesis in viruses, through interference with lipid-linked oligosaccharide assembly, underscores its utility in antiviral research (Grier & Rasmussen, 1984).

Scientific Research Applications

  • Inhibition of Viral Glycoprotein Biosynthesis : 4F-Man has been shown to inhibit the glycosylation of viral proteins, such as the G protein of vesicular stomatitis virus. This inhibition results in altered migration of viral proteins during electrophoresis, similar to the effects observed with tunicamycin treatment, a known glycosylation inhibitor (Grier & Rasmussen, 1984).

  • Potential in Imaging Techniques : Studies have indicated the potential use of fluorinated glucose analogs, like 4F-Man, in imaging techniques such as positron emission tomography (PET) for tumor diagnosis. These compounds show selective retention in tumor cells and minimal clearance from healthy organs, making them useful for diagnostic purposes (Kanazawa et al., 1997).

  • Metabolism Studies : In metabolic studies involving organisms like Saccharomyces cerevisiae, 4F-Man has been efficiently metabolized into 3-deoxy-3-fluoro-D-mannose, providing insights into cellular metabolism and potential applications in biochemical research (Grier & Rasmussen, 1983).

  • Synthesis and Characterization : Research has also focused on the synthesis and characterization of 4F-Man and related fluorosugars. These studies are crucial for the development of methods that allow for the efficient synthesis and purification of these compounds for further applications in research and medicine (Rasmussen et al., 1983).

  • Enzyme Specificity Studies : 4F-Man has been used in studies to understand enzyme specificity. For instance, research on yeast hexokinase demonstrated how the binding of different sugars, including 4F-Man, influences enzyme activity (Bessell et al., 1972).

  • Fluorosugars as Antiviral Agents : Fluorosugars like 4F-Man have been shown to effectively inhibit the synthesis of infectious viruses, indicating their potential as antiviral agents (Schmidt et al., 1976).

Safety And Hazards

4-Deoxy-4-fluoro-D-mannose may be harmful by skin absorption, may cause skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It may also cause respiratory tract irritation .

Future Directions

The future directions of 4-Deoxy-4-fluoro-D-mannose research could involve further investigation of its effects on glycoprotein biosynthesis . It could also be valuable for studying the biosynthesis and function of glycoprotein oligosaccharide chains .

properties

IUPAC Name

(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEGLMFBNPWYQO-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236617
Record name 4-Deoxy-4-fluoromannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deoxy-4-fluoro-D-mannose

CAS RN

87764-47-4
Record name 4-Deoxy-4-fluoromannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Deoxy-4-fluoromannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
TJ Grier, JR Rasmussen - Journal of Biological Chemistry, 1984 - ASBMB
The effect of 4-deoxy-4-fluoro-D-mannose (4F-Man), a synthetic analog of D-mannose, on the synthesis of the glycoprotein (G) of vesicular stomatitis virus was examined. Nearly …
Number of citations: 15 www.jbc.org
TJ Grier, JR Rasmussen - Biochemical Journal, 1983 - portlandpress.com
… the loss of fluoride from 4-deoxy-4-fluoro-D-mannose during incubation with yeast … 4-Deoxy-4-fluoro-D-mannose was metabolized in excellent yield to GDP-4-deoxy-4-fluoro-D-mannose…
Number of citations: 12 portlandpress.com
W McDowell, TJ Grier, JR Rasmussen… - Biochemical …, 1987 - portlandpress.com
The effects of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose (GDP-4FMan) and 4-deoxy-D-mannose (GDP-4dMan) on reactions of the dolichol pathway in chick-…
Number of citations: 31 portlandpress.com
JR Rasmussen, SR Tafuri, ST Smale - Carbohydrate Research, 1983 - Elsevier
… In a similar manner, 3-deoxy-3-fluoro-d-arabinose (6) was converted into 4-deoxy-4-fluoro-d-glucose (9) and 4-deoxy-4- fluoro-d-mannose (10) in 27 and 45% isolated yields, …
Number of citations: 12 www.sciencedirect.com
C Bliard - 2020 - hal.science
Coronaviruses such as SARSCoV-2 are spherical infectious agents covered with out-pointing protein spicules. These spicules are coated with the host's glycans that display …
Number of citations: 1 hal.science
N Loch, CC Geilen, I Spörndle, F Oberdorfer… - FEBS …, 1991 - Wiley Online Library
… , tnnicamycin, 2-deoxy-D-glucose, 2-deoxy-2-fluoro-D-glucose, 4deoxy-4-fluoro-D-mannose … 4-deoxy-4-fluoro- D-mannose (4dManF), inhibits oligosaocharide assembly by blocking the …
Number of citations: 14 febs.onlinelibrary.wiley.com
W McDowell, RT Schwarz - FEBS letters, 1989 - Elsevier
Guanosine diphosphate (GDP) esters of 2-deoxy-D-glucose (2dGlc), 2-deoxy-2-fluoro-D-mannose (2FMan), 3-deoxy-D-mannose (3dMan), 4-deoxy-D-mannose (4dMan) and 6-deoxy-D…
Number of citations: 12 www.sciencedirect.com
W McDowell, R Datema, PA Romero, RT Schwarz - Biochemistry, 1985 - ACS Publications
… of the assembly of the dolichol diphosphate linked oligosaccharide (2-deoxy-D-glucose, 2-deoxy-2-amino-D-glucose, 2-deoxy-2fluoro-D-glucose, or 4-deoxy-4-fluoro-D-mannose; …
Number of citations: 20 pubs.acs.org
W McDowell, RT Schwarz - Biochimie, 1988 - Elsevier
… More recently, mannose analogues containing modifications at the C-4 hydroxyl group, 4-deoxy-4-fluoro-Dmannose (4FMan) and 4-deoxy-o-mannose (4dMan) have been synthesized …
Number of citations: 89 www.sciencedirect.com
F Wyszynski, F Wyszynski - 2010 - ora.ox.ac.uk
Tunicamycin nucleoside antibiotics were the first known to target the formation of peptidoglycan precursor lipid I in bacterial cell wall biosynthesis. They have also been used extensively …
Number of citations: 2 ora.ox.ac.uk

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